molecular formula C6H13NO3S B1646806 Piperidin-4-yl methanesulfonate

Piperidin-4-yl methanesulfonate

Cat. No.: B1646806
M. Wt: 179.24 g/mol
InChI Key: IRWXYFWBGITFAG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Modern Drug Discovery and Development

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly privileged scaffold in modern drug discovery. exlibrisgroup.comnih.gov Its prevalence is underscored by its presence in a vast number of pharmaceuticals, including several blockbuster drugs. exlibrisgroup.com The enduring importance of the piperidine moiety can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine scaffold can significantly influence a molecule's properties, such as its solubility and lipophilicity. These characteristics are crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Enhancement of Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.comresearchgate.net

Improvement of Pharmacokinetic Properties: The presence of the nitrogen atom in the piperidine ring can be leveraged to fine-tune a compound's pharmacokinetic properties. thieme-connect.comresearchgate.net

Versatility in Synthesis: The piperidine ring system is amenable to a wide variety of chemical modifications, allowing for the creation of diverse libraries of compounds for screening and optimization. nih.govmdpi.com

The introduction of chiral centers within the piperidine scaffold further expands its utility, enabling the development of stereospecific drugs with improved efficacy and reduced off-target effects. thieme-connect.comresearchgate.net A vast array of synthetic methods have been developed to access functionalized piperidines, highlighting the ongoing importance of this structural motif in medicinal chemistry. nih.govmdpi.comchemrevlett.com

Role of the Methanesulfonate (B1217627) Moiety in Advanced Organic Synthesis and Medicinal Chemistry

The methanesulfonate group, often referred to as a mesylate, is a highly effective leaving group in nucleophilic substitution reactions. This property makes it an invaluable tool in advanced organic synthesis. Methanesulfonic acid (MSA), the parent acid of methanesulfonates, is considered a "green" acid due to its low toxicity, biodegradability, and non-oxidizing nature. researchgate.netwikipedia.org

In the context of medicinal chemistry, the methanesulfonate moiety serves several critical functions:

Facilitating Synthesis: The conversion of a hydroxyl group to a methanesulfonate activates it for displacement by a wide range of nucleophiles, enabling the construction of complex molecular architectures. cas.czpqri.org

Salt Formation: Methanesulfonic acid is frequently used to form salts of basic drug molecules. wikipedia.org This can improve the drug's solubility, stability, and handling properties.

Bioisosteric Replacement: In some instances, the sulfonamide group, which is structurally related to the methanesulfonate ester, can act as a bioisostere for other functional groups, leading to compounds with altered biological activities.

The reactivity of methanesulfonates is a key aspect of their utility. For example, they can be used to synthesize a variety of heterocyclic compounds and are instrumental in the preparation of numerous pharmaceutical intermediates.

Overview of Current Research Trajectories for Piperidin-4-yl Methanesulfonate and Related Analogues

Current research involving this compound and its analogues primarily focuses on its application as a synthetic intermediate in the development of novel therapeutic agents. The molecule serves as a versatile scaffold for the introduction of various functional groups at the 4-position of the piperidine ring.

Researchers are actively exploring the synthesis of a diverse range of piperidine derivatives starting from this compound. These derivatives are then evaluated for their potential biological activities across various therapeutic areas. For instance, the core piperidine structure is a key component in compounds targeting the central nervous system, as well as in the development of anti-cancer and anti-infective agents. exlibrisgroup.comnih.gov

The strategic use of this compound allows for the efficient construction of compound libraries, which are essential for high-throughput screening and the identification of new drug leads. The continued exploration of new synthetic methodologies and the investigation of the biological properties of its derivatives are expected to further solidify the importance of this compound in medicinal chemistry.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound hydrochloride1443980-05-9C6H14ClNO3S215.70
N-(2-(Piperidin-4-yl)ethyl)methanesulfonamide85488-07-9C8H18N2O2S206.31
1-(Methylsulfonyl)piperidin-4-amine hydrochloride651057-01-1C6H15ClN2O2S214.71
(S)-Pyrrolidin-3-yl methanesulfonate99520-88-4C5H11NO3S165.21
[4-(Aminomethyl)piperidin-4-yl] methanesulfonateNot AvailableC7H16N2O3S208.28
piperidin-4-yl(thiophen-2-yl)methanone86542-98-5C10H13NOS195.28

Note: Data sourced from publicly available chemical databases. cymitquimica.combldpharm.comchemicalbook.comchemsrc.combiosynth.comnih.govbldpharm.com "Not Available" indicates that a specific CAS number was not found in the searched resources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

piperidin-4-yl methanesulfonate

InChI

InChI=1S/C6H13NO3S/c1-11(8,9)10-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3

InChI Key

IRWXYFWBGITFAG-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1CCNCC1

Canonical SMILES

CS(=O)(=O)OC1CCNCC1

Origin of Product

United States

Synthetic Methodologies for Piperidin 4 Yl Methanesulfonate and Its Analogues

General Approaches for the Formation of Piperidine-Based Methanesulfonate (B1217627) Esters

The fundamental approach to synthesizing piperidine-based methanesulfonate esters involves the reaction of a piperidinol with a methanesulfonylating agent, typically in the presence of a base and a suitable solvent.

Reaction of Piperidine (B6355638) Derivatives with Methanesulfonyl Chloride

The most common method for the synthesis of piperidin-4-yl methanesulfonate involves the reaction of a corresponding 4-hydroxypiperidine (B117109) derivative with methanesulfonyl chloride. chemrevlett.comcas.cz This reaction, a standard esterification, converts the hydroxyl group into a good leaving group, the mesylate, which is valuable for subsequent nucleophilic substitution reactions. The core of this transformation is the nucleophilic attack of the hydroxyl oxygen of the piperidine ring onto the electrophilic sulfur atom of methanesulfonyl chloride. orgsyn.org This process is foundational in the synthesis of various heterocyclic compounds. dtic.mil

Application of Specific Bases and Reaction Solvents in Esterification

The choice of base and solvent is crucial for the successful and efficient synthesis of piperidine-based methanesulfonate esters. A variety of bases are employed to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. Commonly used bases include tertiary amines such as triethylamine (B128534) and diisopropylethylamine, as well as inorganic bases like potassium carbonate. cas.cznih.gov

The selection of a solvent is equally important and is often dictated by the solubility of the reactants and the desired reaction temperature. Dichloromethane (B109758) and chloroform (B151607) are frequently used as solvents due to their inert nature and ease of removal post-reaction. chemicalbook.com Other solvents like toluene (B28343) and N,N-dimethylformamide (DMF) are also utilized, particularly when different reaction conditions are required. nih.govresearchgate.net For instance, the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with 2-(thiophen-2-yl) ethyl methanesulfonate is carried out in the presence of a phase transfer catalyst. researchgate.net

Table 1: Bases and Solvents in Esterification
BaseSolventReference
TriethylamineDichloromethane chemicalbook.com
Potassium CarbonateN,N-Dimethylformamide (DMF) nih.gov
Sodium CarbonateToluene researchgate.net

Considerations for Reaction Conditions and Monitoring

Optimal reaction conditions, including temperature and reaction time, are critical for maximizing the yield and purity of the desired product. These reactions are often performed at reduced temperatures, typically ranging from 0 °C to room temperature, to control the exothermic nature of the reaction and minimize side reactions. dtic.milnih.gov The progress of the reaction is meticulously monitored using techniques such as Thin Layer Chromatography (TLC), which allows for the visualization of the consumption of starting materials and the formation of the product. nih.gov Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions employed. chemrevlett.comnih.gov

Techniques for Product Isolation and Purification

Upon completion of the reaction, a systematic work-up procedure is necessary to isolate and purify the this compound derivative. This typically involves washing the reaction mixture with aqueous solutions to remove the base and any water-soluble byproducts. chemrevlett.com Extraction with an organic solvent, followed by drying of the organic layer, is a standard procedure. chemicalbook.com

Further purification is often achieved through column chromatography on silica (B1680970) gel, which separates the desired product from any remaining impurities. dtic.mil In some cases, crystallization from a suitable solvent or solvent mixture, such as ethanol (B145695) or a dichloromethane/methanol (B129727) blend, can be employed to obtain a highly pure crystalline solid. chemrevlett.comchemicalbook.com

Targeted Synthesis of Specific this compound Derivatives

The synthesis of specific derivatives of this compound often requires the use of protecting groups on the piperidine nitrogen. This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.

Preparation of N-Protected Piperidin-4-yl Methanesulfonates (e.g., Boc-protected, Benzyloxycarbonyl-protected)

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common N-protecting groups used in the synthesis of this compound derivatives. The synthesis of these protected intermediates typically starts with the corresponding N-protected 4-hydroxypiperidine.

For the preparation of N-Boc-piperidin-4-yl methanesulfonate, N-Boc-4-hydroxypiperidine is reacted with methanesulfonyl chloride in the presence of a base. google.comresearchgate.net N-Boc-4-hydroxypiperidine itself can be synthesized from 4-hydroxypiperidine and di-tert-butyl dicarbonate. google.com

Similarly, the synthesis of N-Cbz-piperidin-4-yl methanesulfonate begins with N-Cbz-4-hydroxypiperidine, which is then mesylated. The N-Cbz-4-hydroxypiperidine can be prepared by reacting 4-hydroxypiperidine with benzyl (B1604629) chloroformate. chemicalbook.com The use of these protecting groups is essential in multi-step syntheses where the piperidine nitrogen might otherwise interfere with subsequent chemical transformations. orgsyn.org

Table 2: N-Protected this compound Synthesis
Protecting GroupStarting MaterialReagent for ProtectionReagent for MesylationReference
Boc4-HydroxypiperidineDi-tert-butyl dicarbonateMethanesulfonyl chloride google.com
Cbz4-HydroxypiperidineBenzyl chloroformateMethanesulfonyl chloride chemicalbook.com

Synthesis of Substituted Piperidin-4-ylmethyl Methanesulfonates

The foundational step in many synthetic routes is the conversion of a piperidin-4-ylmethanol derivative into the corresponding methanesulfonate. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), in an appropriate aprotic solvent like dichloromethane (DCM). researchgate.net The piperidine nitrogen is usually protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

The general scheme for this reaction is as follows: A solution of the N-protected piperidin-4-ylmethanol is cooled, and the base and methanesulfonyl chloride are added sequentially. The reaction proceeds to replace the hydroxyl group with a mesylate group, yielding the desired piperidin-4-ylmethyl methanesulfonate. This product is a versatile intermediate, primed for subsequent substitution reactions. researchgate.net

Advanced Syntheses Incorporating Diverse Heterocyclic Moieties (e.g., Pyridine (B92270), Pyrazine (B50134), Triazole)

The utility of this compound as a synthetic intermediate is highlighted in the construction of molecules featuring various heterocyclic systems. These moieties are often introduced to modulate the pharmacological properties of the final compound.

Triazole Derivatives: A common strategy involves converting the methanesulfonate into an azide (B81097) by reaction with sodium azide (NaN₃). researchgate.net The resulting azido-piperidine derivative can then undergo cycloaddition reactions to form a triazole ring. researchgate.net For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful method for forming 1,2,3-triazoles. researchgate.net The 1,2,4-triazole (B32235) nucleus is also a significant pharmacophore due to its metabolic stability and ability to act as a hydrogen bond donor and acceptor. researchgate.netfrontiersin.org The synthesis of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives has been explored for various therapeutic applications. nih.gov The incorporation of a 1,2,4-triazole-thioether moiety into molecular scaffolds has been shown to be beneficial for biological activity. nih.gov

Pyridine and Pyrazine Moieties: The synthesis of compounds containing a piperidine ring linked to a pyridine or pyrazine core is of significant interest. nih.gov For instance, 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives have been developed as potent enzyme inhibitors. nih.gov The synthesis can be accomplished through methods like the Mitsunobu reaction, where a protected piperidin-4-ylmethanol is coupled with a hydroxy-pyridine derivative. nih.gov Alternatively, the this compound can serve as an electrophile, reacting with a nucleophilic heterocycle to form the desired carbon-oxygen or carbon-nitrogen bond. General synthetic methods for pyrazine-containing inhibitors often involve sequential Suzuki coupling reactions to build a substituted aromatic system, which is then linked to the piperidine moiety. nih.gov

Multi-step Synthetic Sequences Leading to Complex Piperidine Methanesulfonate Structures

The creation of complex pharmaceutical intermediates often requires multi-step synthetic sequences starting from readily available materials. A frequent starting point is a substituted piperidin-4-one, such as 1-benzylpiperidin-4-one. researchgate.netchemrevlett.com

One illustrative multi-step synthesis is that of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for certain analgesics. researchgate.net The sequence begins with an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and hydrogen cyanide to produce an anilino-nitrile in high yield. researchgate.net This is followed by selective hydrolysis of the nitrile to an amide, then a more vigorous hydrolysis to the carboxylic acid. Subsequent esterification and N-acylation lead to a complex N-acylated anilido-ester. researchgate.net The final step often involves a catalytic N-debenzylation to yield the secondary amine, which could then be used in further reactions. researchgate.net Such sequences demonstrate the assembly of highly functionalized piperidines that can be converted to methanesulfonates for further diversification.

Table 1: Example of a Multi-step Synthesis Sequence This table outlines the steps for synthesizing a complex piperidine intermediate starting from 1-benzylpiperidin-4-one, based on a reported procedure. researchgate.net

StepReactionReagentsYield
1Strecker CondensationAniline, HCN~90%
2Selective Nitrile Hydrolysisconc. H₂SO₄-
3Amide Hydrolysis & EsterificationKOH, SOCl₂, MeOH40-45% (3 steps)
4N-AcylationPropionyl chloride70-80%
5N-DebenzylationCatalytic HydrogenationNear Quantitative

Optimization of Synthetic Processes for Research and Scalability

Strategies for Reducing Reaction Steps and Simplifying Work-up Procedures

Recent advances have introduced modular strategies that dramatically streamline the synthesis of complex piperidines. news-medical.net One such approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, reducing synthetic sequences that traditionally required 7-17 steps down to just 2-5 steps. news-medical.net This method avoids the use of expensive precious metal catalysts like palladium and simplifies pathways that were once challenging. news-medical.net

Another powerful strategy is the use of one-pot, tandem, or cascade reactions, where multiple chemical transformations occur in the same reaction vessel without isolating intermediates. mdpi.comajchem-a.com This approach significantly reduces work-up and purification procedures, saving time and materials. mdpi.com The use of green methods, such as water-initiated processes or solvent-free reactions, also contributes to simplifying procedures and improving the environmental footprint of the synthesis. ajchem-a.comasianpubs.org

Piperidin 4 Yl Methanesulfonate As a Versatile Synthetic Intermediate

Building Block for the Construction of Diverse Organic Chemicals

The utility of piperidin-4-yl methanesulfonate (B1217627) as a foundational starting material is evident in its application to construct a variety of organic molecules. The methanesulfonyl group is introduced to a hydroxyl-substituted piperidine (B6355638), converting the hydroxyl into a good leaving group and thereby activating the position for nucleophilic substitution.

A key synthetic transformation involves the conversion of a protected piperidine methanol (B129727) derivative into its corresponding mesylate. For instance, [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate can be synthesized from N-Boc-4-piperidinemethanol. sigmaaldrich.com This mesylated intermediate is then primed for reaction with various nucleophiles. A notable example is its reaction with sodium azide (B81097) (NaN3) in a solvent like dimethylformamide (DMF) to produce an azido (B1232118) derivative. researchgate.net This azide can be further transformed, for example, through a copper-catalyzed azide-alkyne cycloaddition, to introduce a triazole ring, demonstrating the stepwise construction of complex heterocyclic systems. researchgate.net

The general synthetic strategy often involves:

Protection of the piperidine nitrogen (e.g., with a Boc or Benzyl (B1604629) group).

Mesylation of the hydroxyl group at the 4-position.

Nucleophilic displacement of the mesylate group to introduce desired functionalities.

Deprotection of the nitrogen to yield the final product or for further derivatization.

This straightforward, yet powerful, sequence allows for the synthesis of substituted piperidines which are themselves important building blocks for larger molecules. researchgate.netnih.gov

Precursor in the Development of Pharmaceutical Intermediates and Potential Active Pharmaceutical Ingredients (APIs)

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Consequently, piperidin-4-yl methanesulfonate serves as a crucial precursor for the synthesis of pharmaceutical intermediates and potential APIs.

One significant application is in the development of Janus Kinase (JAK) inhibitors. An efficient synthesis of methyl piperidin-4-yl-carbamate has been developed, which is a key building block for these inhibitors. researchgate.net While this specific route uses a tosylate salt, the underlying principle of using a good leaving group like a sulfonate ester on the piperidine ring is the same.

In another example, a protected form of this compound is a key intermediate in the synthesis of potent histone demethylase (KDM) inhibitors. researchgate.net The synthesis of a KDM2A inhibitor involved the mesylation of a Boc-protected piperidin-4-yl methanol. researchgate.net The resulting mesylate was then converted to an azide, which was subsequently used in a click chemistry reaction to form a triazole-containing final compound. researchgate.net This demonstrates the role of the mesylate as a critical link in a multi-step synthesis of a potential therapeutic agent.

Furthermore, derivatives of piperidine are foundational to the synthesis of potent analgesics, such as fentanyl and its analogs. The synthesis of these complex molecules often relies on the alkylation of a nucleophile with a reactive piperidine-containing fragment, a role for which this compound is well-suited due to the lability of the mesylate group.

Utilization in the Synthesis of Conformationally Restricted Heterocyclic Systems

Conformational restriction is a key strategy in drug design to enhance binding affinity, selectivity, and pharmacokinetic properties by reducing the entropic penalty of binding to a biological target. The piperidine ring can be incorporated into larger, more rigid structures, and this compound can be an intermediate in the formation of such systems.

Research into sigma receptor ligands has involved the synthesis of conformationally restricted derivatives by incorporating a piperidine pharmacophore into bicyclic systems. asianpubs.org For example, the synthesis of various diazabicyclononanes and decanes, which are rigid structures containing the core elements of the pharmacophore, has been explored to understand the optimal geometry for receptor binding. asianpubs.org The synthesis of these complex heterocyclic systems often proceeds through the cyclization of a linear precursor, where one of the reactive ends could be a piperidine activated with a mesylate leaving group.

The synthesis of bicyclic piperazinone derivatives, which serve as constrained peptide mimetics, provides another example. chemicalbook.com These structures lock the peptide backbone into a specific conformation. The assembly of these bicyclic systems can be achieved by using functionalized proline derivatives that cyclize with an appropriate partner. A piperidine-based component, activated as a mesylate, could serve as an electrophile in an intramolecular cyclization reaction to form such a rigid heterocyclic system.

Key Role in Coupling Reactions for Analog Synthesis

Modern medicinal chemistry relies heavily on coupling reactions to rapidly generate libraries of analogs for structure-activity relationship (SAR) studies. The methanesulfonate group is an excellent leaving group, making this compound and its derivatives ideal substrates for various coupling reactions, including those catalyzed by transition metals.

While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig are more commonly performed on aryl or vinyl halides and triflates, the principle extends to alkyl electrophiles under certain conditions. The C-N bond forming Buchwald-Hartwig reaction, for instance, can couple amines with alkyl halides or sulfonates. A piperidine derivative bearing a mesylate can be coupled with a wide range of amines, anilines, or other nitrogen nucleophiles to quickly build a library of substituted piperidines. This approach was used in the development of antiplasmodial compounds, where various amines were coupled to a heterocyclic core to explore the SAR. cas.cz

The reactivity of the mesylate enables its use in nucleophilic substitution reactions that are fundamental to analog synthesis. For example, reacting [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate with a phenolic nucleophile in the presence of a base is a common method for forming ether linkages, a key step in the synthesis of many biologically active molecules.

Application in the Preparation of Cholane (B1240273) Derivatives

The versatility of this compound extends to the synthesis of modified natural products, such as cholane derivatives. Bile acids, which have a cholane steroid skeleton, are of interest for their potential as drug delivery systems and for their own biological activities. Modifying the side chain of bile acids can lead to new compounds with novel therapeutic properties.

In the synthesis of novel bile acid derivatives, the methanesulfonate salt of a piperidinyl-substituted cholane has been prepared. Specifically, a study describes the synthesis of 24-(piperidin-1-yl)-5β-cholan-3α-ol and its subsequent conversion to the corresponding methanesulfonate salt. The formation of the methanesulfonate salt can enhance the solubility and crystallinity of the compound, which is advantageous for purification and handling. Furthermore, the synthesis of related heterocyclic derivatives of cholane demonstrates the broader strategy of using reactive intermediates to functionalize the steroid side chain, with some of the resulting compounds showing promising cancerostatic and antimicrobial activities in vitro.

Development and Research of Piperidin 4 Yl Methanesulfonate Derivatives

Design Principles for Chemical Modulation of Piperidine (B6355638) Scaffolds

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals. lifechemicals.comresearchgate.net Its prevalence stems from its ability to adopt a stable chair conformation, which can project substituents in well-defined three-dimensional orientations, and its basic nitrogen atom, which can participate in key interactions with biological targets. lifechemicals.comresearchgate.net The design principles for chemically modulating piperidine scaffolds are guided by several key objectives in medicinal chemistry:

Exploration of Chemical Space: A primary goal is to generate a diverse set of analogs to explore the chemical space around a lead compound. This involves systematically varying substituents on the piperidine ring to probe for favorable interactions with a biological target. news-medical.netnih.gov The introduction of chiral centers on the piperidine ring can further expand this exploration into three-dimensional space. researchgate.netthieme-connect.com

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds and evaluating their biological activity, researchers can establish a structure-activity relationship. nih.govresearchgate.net This helps to identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.govencyclopedia.pub For example, the benzyl-piperidine group is a well-established component for binding to the catalytic site of the acetylcholinesterase (AChE) enzyme. encyclopedia.pubnih.gov

Optimization of Physicochemical Properties: The piperidine scaffold can be modified to fine-tune important physicochemical properties such as solubility, lipophilicity (logP/logD), and metabolic stability. researchgate.netenamine.net These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing substituents at various positions on the piperidine ring can significantly alter these properties. researchgate.netthieme-connect.com

Improving Target Selectivity: In many cases, a drug molecule may interact with multiple biological targets, leading to off-target effects. Modifying the piperidine scaffold can enhance selectivity for the desired target over others. For instance, introducing a methyl group at the 2-position of a piperidine ring has been shown to remarkably increase selectivity for certain targets. thieme-connect.com

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar steric and electronic properties but may offer advantages in terms of metabolism, toxicity, or synthetic accessibility. The piperidine ring itself can be considered a bioisostere for other cyclic systems.

Strategies for Analog Synthesis and Diversification

The synthesis of piperidine derivatives is a well-established field in organic chemistry, with numerous strategies available for creating analogs and diversifying the core scaffold. nih.gov Piperidin-4-yl methanesulfonate (B1217627) is a valuable intermediate precisely because it readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functionalities at the 4-position.

Key synthetic strategies include:

Nucleophilic Substitution: This is the most direct application of piperidin-4-yl methanesulfonate. The methanesulfonate group is an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and carbanions. This allows for the straightforward introduction of diverse side chains at the C4 position of the piperidine ring.

N-Alkylation and N-Arylation: The nitrogen atom of the piperidine ring is a common site for modification. Reductive amination, Buchwald-Hartwig amination, and simple alkylation with alkyl halides are frequently employed to introduce a wide array of substituents on the nitrogen. nih.gov

Ring-Forming Reactions: Several methods exist to construct the piperidine ring itself, which can be an efficient way to generate highly substituted analogs. These include:

Hydrogenation of Pyridines: The reduction of substituted pyridines is a common and effective method for synthesizing piperidines. nih.govdtic.mil Various catalysts, including rhodium, palladium, and nickel, are used for this transformation. nih.govorganic-chemistry.org

Intramolecular Cyclization: This involves the cyclization of a linear precursor containing both the nitrogen and the necessary carbon chain. Examples include the aza-Diels-Alder reaction and intramolecular reductive amination. nih.gov

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity and generate diverse piperidine derivatives. researchgate.net

Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, have been adapted for the functionalization of piperidine scaffolds, although they are more commonly applied to the precursor pyridine (B92270) rings before reduction. news-medical.netnih.gov A newer approach combines biocatalytic C-H oxidation with nickel-catalyzed cross-coupling to simplify the synthesis of complex piperidines. news-medical.net

These strategies can be used in combination to generate vast libraries of piperidine derivatives for high-throughput screening and lead optimization in drug discovery programs.

Investigation of Substituent Effects on Chemical Reactivity and Biological Activity

The type and position of substituents on the piperidine ring have a profound impact on both the chemical reactivity and the biological activity of the resulting derivatives. researchgate.netresearchgate.net Understanding these effects is central to the rational design of new therapeutic agents.

Effects on Chemical Reactivity:

Steric Hindrance: Bulky substituents can hinder the approach of reactants to the piperidine ring or its functional groups, thereby decreasing reaction rates. nih.gov

Electronic Effects: Electron-withdrawing or electron-donating groups can influence the nucleophilicity of the piperidine nitrogen and the reactivity of other parts of the molecule. For example, quantum chemistry calculations have shown that the piperidine ring influences the electronic properties and reactivity of the entire molecule in compounds like piperine (B192125). researchgate.net

Conformational Effects: Substituents can influence the preferred chair conformation of the piperidine ring, which in turn can affect the orientation of other functional groups and their reactivity.

Effects on Biological Activity:

The relationship between the substituents on a piperidine ring and the resulting biological activity is a key focus of structure-activity relationship (SAR) studies. nih.govresearchgate.netresearchgate.net

Binding Interactions: Different substituents can engage in a variety of interactions with a biological target, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. nih.govencyclopedia.pub The presence, size, and electronic nature of a substituent determine the strength and type of these interactions.

Metabolic Stability: Certain substituents can block sites of metabolism, leading to a longer half-life in the body. Conversely, other groups may be metabolically labile, leading to rapid clearance.

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a dramatic effect on biological activity. thieme-connect.comacs.org Often, only one enantiomer or diastereomer of a chiral molecule will have the desired biological effect, as it will fit more precisely into the chiral binding site of a protein. thieme-connect.com

The following table provides illustrative examples of how different substituents on a piperidine scaffold can influence biological activity, based on findings from various research studies.

Derivative Class Substituent Modification Observed Effect on Biological Activity Reference
σ1 Receptor LigandsReplacement of a cyclohexane (B81311) ring with a piperidine ring and subsequent N-methylation.N-methylpiperidine derivatives showed high σ1 receptor affinity and selectivity. nih.gov
HIV-1 Protease InhibitorsIntroduction of a piperidine-3-carboxamide as the P2-ligand.The stereochemistry and substitution on the piperidine ring were found to be decisive for potency. nih.gov
Antitubercular AgentsVariation of a cyclic amine (morpholine, pyrrolidine, piperidine) on a pyridine or pyrazine (B50134) core.Piperidine-containing derivatives showed the strongest antitubercular activity, an effect linked to higher basicity and lipophilicity. mdpi.com
Factor Xa InhibitorsIntroduction of various amide and urea (B33335) derivatives on a piperidine diamine scaffold.Compounds with sp2 nitrogen-containing substituents, particularly amides and ureas, showed potent anticoagulant activity. nih.gov

This systematic investigation of substituent effects allows medicinal chemists to rationally design and synthesize novel piperidine derivatives with improved therapeutic potential.

Pharmacological Investigations of Piperidin 4 Yl Methanesulfonate Derivatives in Preclinical Research Models

In Vitro Pharmacological Evaluation

The in vitro assessment of piperidin-4-yl methanesulfonate (B1217627) derivatives has unveiled their interactions with various biological targets, including receptors and enzymes, and their effects on cellular processes.

Receptor Binding and Agonism/Antagonism Studies (e.g., GPR119 agonists, Histamine (B1213489) H3 receptor antagonists, 5-HT1F receptor agonists)

The structural motif of piperidin-4-yl methanesulfonate is a key feature in compounds designed to target several G protein-coupled receptors.

GPR119 Agonists: A notable derivative, N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine, has been identified as a potent and orally bioavailable GPR119 agonist. nih.govbohrium.com In preclinical studies, this compound was shown to enhance insulin (B600854) secretion and effectively lower plasma glucose levels in a diabetic animal model following oral administration. nih.govbohrium.com The development of this class of compounds stemmed from optimization efforts on an earlier series of indolinylpyrimidine derivatives, which also acted as GPR119 agonists. bohrium.com The strategic replacement of a linker oxygen with a nitrogen atom and the introduction of a trifluoromethyl group were crucial modifications that not only boosted GPR119 agonist activity but also significantly improved the human ether-à-go-go-related gene (hERG) inhibition profile. nih.gov

Interactive Table: GPR119 Agonist Activity

Compound Name Target Activity Key Findings
N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine GPR119 Agonist Potent and orally bioavailable; augmented insulin secretion and lowered plasma glucose excursion. nih.govbohrium.com
Propan-2-yl 4-({6-[5-(methanesulfonyl)-2,3-dihydro-1H-indol-1-yl]pyrimidin-4-yl}oxy)piperidine-1-carboxylate GPR119 Agonist Lead compound for optimization. nih.gov

Histamine H3 Receptor Antagonists: The piperidine (B6355638) moiety is a fundamental structural element for compounds targeting the histamine H3 receptor. acs.org Research has shown that novel antagonists have been developed based on a 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. nih.gov The most potent compounds in this series were synthesized by attaching a substituted aniline (B41778) amide to the piperidine core via a two-methylene linker. nih.gov The piperidine ring is considered a critical structural feature for achieving dual activity at both histamine H3 and sigma-1 receptors. acs.org

5-HT1F Receptor Agonists: Derivatives of piperidine have been designed as potent 5-HT1F receptor agonists for potential use in migraine therapy. nih.gov For instance, Lasmiditan, which contains a pyridinoyl-piperidine structure, is a high-affinity, selective 5-HT1F receptor agonist with a Ki value of 2.21 nM. nih.gov Another series of pyridinylmethylenepiperidine derivatives has also shown potent agonist activities in vitro, comparable to the positive control, Lasmiditan. nih.gov

Interactive Table: Receptor Binding Affinity

Compound Name/Series Target Receptor Binding Affinity (Ki) Receptor Selectivity
Lasmiditan 5-HT1F 2.21 nM >470-fold selective over 5-HT1B/1D receptors. nih.gov
4-[(1H-imidazol-4-yl)methyl]piperidine derivatives Histamine H3 Potent antagonists -
Pyridinylmethylenepiperidine derivatives 5-HT1F Potent agonists -

Enzyme Inhibition Assays (e.g., NLRP3 ATPase, Sphingosine Kinase, CYP51)

Currently, there is limited publicly available information specifically detailing the in vitro enzyme inhibition assays of this compound derivatives against NLRP3 ATPase, Sphingosine Kinase, and CYP51. Further research is required to explore the potential of this class of compounds as inhibitors of these specific enzymes.

Cellular Bioactivity Screens (e.g., antiproliferative activity in human leukemia cells, pyroptosis inhibition, IL-1β release)

While broad antiproliferative and cytotoxic activities of piperidine derivatives have been reported, specific data on the effects of this compound derivatives on human leukemia cells, pyroptosis inhibition, and IL-1β release are not extensively documented in the current literature. Some studies on related piperidone-containing compounds have shown antiproliferative properties against various cancer cell lines, such as colon and breast cancer. nih.gov For example, a series of 3,5-di[(E)-arylidene]-1-[3-(4-methylpiperazin-1-yl)alkyl]piperidin-4-ones demonstrated potent antiproliferative effects against HCT116 (colon) and MCF7 (breast) cancer cell lines. nih.gov Additionally, novel chromano-piperidine fused isoxazolidines have been evaluated for their cytotoxic potential against different human cancer cell lines, with some compounds showing activity against neuroblastoma and colon cancer cells. researchgate.net However, specific investigations into pyroptosis and IL-1β release are needed to fully characterize the cellular bioactivity profile of this compound derivatives.

Assessment of Antimicrobial and Antifungal Potency

The piperidine nucleus is a common feature in compounds with antimicrobial properties. biointerfaceresearch.com In a study evaluating new piperidine derivatives, compounds were tested against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria using the disc diffusion method. biointerfaceresearch.com The results indicated that the synthesized piperidine derivatives were active against both types of bacteria. biointerfaceresearch.com Specifically, one of the tested compounds exhibited good activity against Staphylococcus aureus, which was attributed to the modification of the hydrocarbon chain of the ester part of the molecule. biointerfaceresearch.com

Exploration of Other Diverse Biological Activities (e.g., analgesic, anti-inflammatory, antipsychotic, anti-leishmanial, anti-trypanosomal)

The versatility of the piperidine scaffold has led to the discovery of derivatives with a range of other biological activities.

Analgesic Activity: A class of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines has been synthesized and shown to possess extremely potent narcotic agonist activity. nih.gov Many of these compounds demonstrated intermediate to long-lasting analgesic effects in a mouse hot-plate assay. nih.gov

Anti-inflammatory Activity: Piperidine moieties are found in molecules with anti-inflammatory properties. biointerfaceresearch.com

Antipsychotic Activity: A series of novel amide-piperidine (piperazine) derivatives have been optimized as multi-target antipsychotics. nih.gov One compound from this series showed high affinity for D2, 5-HT1A, and 5-HT2A receptors, which are key targets for antipsychotic drugs. nih.gov

Preclinical In Vivo Pharmacological Evaluation

Several this compound derivatives and related piperidine compounds have undergone preclinical in vivo evaluation to confirm their pharmacological effects in animal models.

A potent GPR119 agonist containing the [1-(methanesulfonyl)piperidin-4-yl]oxy moiety demonstrated the ability to augment insulin secretion and significantly lower plasma glucose excursion in a diabetic animal model after oral administration. nih.govbohrium.com

In the context of migraine therapy, the 5-HT1F receptor agonist Lasmiditan was shown to potently inhibit markers associated with electrical stimulation of the trigeminal ganglion in rodent models, without causing vasoconstriction, a common side effect of other migraine medications. nih.gov Similarly, another series of pyridinylmethylenepiperidine derivatives, identified as potent 5-HT1F receptor agonists, also significantly inhibited dural plasma protein extravasation and c-fos expression in the trigeminal nucleus caudalis in rodent models of migraine. nih.gov

Furthermore, a multi-target antipsychotic candidate with a piperidine structure was evaluated in vivo. nih.gov This compound was effective in reducing apomorphine-induced climbing and MK-801-induced hyperactivity, behaviors that model aspects of psychosis, without inducing catalepsy. nih.gov It also showed suppressive effects in a conditioned avoidance response (CAR) test and exhibited pro-cognitive properties in a novel object recognition task. nih.gov

These preclinical in vivo studies highlight the therapeutic potential of piperidine-based compounds in metabolic disorders, neurological conditions, and psychiatric illnesses.

Assessment of Bradycardic Activity in Animal Models

The assessment of cardiotoxicity is a significant consideration in the development of new therapeutic agents, including piperidine derivatives. mdpi.com Quantitative structure-activity relationship (QSAR) models have been developed to predict the cardiotoxic potential of piperidine derivatives by correlating molecular structures with their biological effects. mdpi.com These models are built using data on endpoints such as the half-maximal inhibitory concentration (IC50) to assess the risk. mdpi.com However, specific preclinical studies focusing solely on the bradycardic (heart rate slowing) effects of this compound derivatives in animal models are not extensively detailed in the available literature.

Evaluation of Antinociceptive Potency in Rodent Models

The antinociceptive, or pain-relieving, potential of piperidine derivatives has been explored in various rodent models. The piperidine moiety is a key structural element in many analgesics, including morphine. tandfonline.com

In studies using the tail-flick method in mice, a model for thermal pain, certain 1,4-substituted piperidine derivatives have demonstrated notable antinociceptive activity. internationalscholarsjournals.com One study identified a compound with a bromine atom at the para position of its phenyl ring as the most active in its series, with an efficacy comparable to morphine. internationalscholarsjournals.com The antinociceptive effects of some of these compounds were significantly reduced by the administration of naloxone, an opioid receptor antagonist, suggesting that the mechanism of action involves the opioid system. tandfonline.cominternationalscholarsjournals.com

The acetic acid-induced writhing test, which models visceral inflammatory pain, has also been used to evaluate these compounds. A series of novel 4-aminomethyl piperidine derivatives showed excellent analgesic activity, with one compound achieving 100% inhibition in the writhing test. tandfonline.com The formalin test, which creates a biphasic pain response (an early neurogenic phase and a later inflammatory phase), is another common model. Piperine (B192125), a naturally occurring piperidine derivative, has been shown to reduce nociceptive symptoms in rat models of carrageenan-induced acute paw pain. nih.gov

The table below summarizes findings from antinociceptive studies on various piperidine derivatives in rodent models.

Model Compound Type Key Findings Reference
Tail-Flick Test (Mice)1,4-Substituted Piperidine DerivativesA derivative with a bromine atom showed activity comparable to morphine; effect was reversed by naloxone. internationalscholarsjournals.com
Acetic Acid-Induced Writhing (Mice)4-Aminomethyl Piperidine DerivativesOne derivative produced 100% inhibition of writhing. tandfonline.com
Formalin Test (Mice)3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione DerivativesSome derivatives significantly reduced pain response in the inflammatory phase, and in some cases, the neurogenic phase as well. mdpi.com
Carrageenan-Induced Paw Pain (Rats)PiperineSignificantly reduced nociceptive symptoms. nih.gov
Loperamide-Induced Antinociception (Mice)Piperidine-based σ1R LigandsEnhanced the antinociceptive effect of the peripherally acting opioid loperamide. nih.gov

Studies on Central Nervous System Effects and Neurochemical Modulation in Animal Models

The impact of piperidine derivatives on the central nervous system (CNS) has been investigated through neurochemical analysis. One study evaluated four synthetic piperidine derivatives for their effects on catecholamine and indolamine neurotransmitters in male albino mice, using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to measure changes. nih.gov

Further research into neurochemical changes in animal models, such as those induced by stress, provides a framework for understanding potential drug effects. For instance, in mice exposed to a predator, turnover rates of monoamines were found to increase in specific brain regions: noradrenaline (NA) and serotonin (B10506) (5-HT) in the hippocampus, and dopamine (B1211576) (DA) in the hypothalamus and striatum. worldonline.fr These studies demonstrate methodologies for assessing how external compounds might modulate neurochemistry. worldonline.fr

The ability of piperidine derivatives to cross into the CNS is a critical factor for their activity. Some dual-acting piperidine derivatives, which are antagonists for both histamine H3 and sigma-1 receptors, have demonstrated CNS access in in-vivo studies. acs.org This penetration is essential for their potential therapeutic effects on the central nervous system. acs.org

Investigation of Anti-inflammatory and Immunosuppressive Effects in Animal Models

The anti-inflammatory and immunosuppressive properties of piperidine derivatives have been documented in several preclinical animal models.

One study evaluated a series of piperidine-2,4,6-trione derivatives and found that the introduction of an N-cyclohexylcarboxamide substituent enhanced anti-inflammatory activity across all tested models. nih.gov Another investigation focused on piperine, an alkaloid from black pepper containing a piperidine ring, and found it to possess anti-inflammatory and antiarthritic effects in a rat arthritis model. nih.gov In this model, piperine reduced arthritic symptoms and histological analysis confirmed a significant reduction in the inflammatory area within the ankle joints. nih.gov The mechanism was linked to the inhibition of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and matrix metalloproteinase 13 (MMP-13). nih.gov

Cyclolinopeptide A (CLA), a cyclic peptide, and its derivatives have been studied for their immunosuppressive properties in various animal models. mdpi.com These compounds have been shown to suppress both humoral and cellular immune responses. mdpi.com For instance, they were effective in models of graft-versus-host reaction and post-adjuvant polyarthritis in rats. mdpi.com

The table below summarizes findings on the anti-inflammatory and immunosuppressive effects of piperidine-related compounds.

Model Compound Type Key Findings Reference
Various Inflammation Models (Rats)Piperidine-2,4,6-trione DerivativesN-cyclohexylcarboxamide substitution increased anti-inflammatory activity. nih.gov
Rat Arthritis ModelPiperineReduced nociceptive and arthritic symptoms; decreased inflammatory area in joints. nih.gov
Rat Arthritis ModelPiperineInhibited inflammatory mediators including IL-6, MMP-13, and PGE2. nih.gov
Immune Response Models (Rats)Cyclolinopeptide A (CLA)Suppressed humoral and cellular immune responses, graft-versus-host reaction, and polyarthritis. mdpi.com
Carrageenan-Induced Paw Edema (Mice)7-Chloro-4-(piperazin-1-yl) quinoline (B57606) derivativeExhibited significant anti-inflammatory activity. researchgate.net

Preclinical Metabolism Studies of Piperidine-Containing Compounds

The metabolic fate of compounds containing a piperidine ring is a critical aspect of preclinical research, determining their pharmacokinetic profile and potential for drug interactions.

Identification of Major Metabolic Pathways (e.g., N-dealkylation)

The metabolism of piperidine-containing drugs is complex and can involve several biotransformation pathways, including ring α-oxidation, N-oxidation, and ring-opening reactions. nih.gov However, for a significant number of therapeutic agents that contain a 4-aminopiperidine (B84694) structure, N-dealkylation is the predominant metabolic pathway. nih.gov

N-dealkylation is a process catalyzed by Cytochrome P450 (CYP450) enzymes, where an alkyl group attached to the nitrogen atom of the piperidine ring is removed. nih.gov This reaction involves the hydroxylation of the carbon atom adjacent to the nitrogen, forming an unstable intermediate that spontaneously breaks down into a dealkylated metabolite and an aldehyde. nih.gov

Studies on various drugs confirm the prevalence of this pathway. For example, the metabolism of cisapride (B12094) primarily occurs via N-dealkylation to form norcisapride. nih.gov Similarly, domperidone (B1670879) is mainly metabolized through N-dealkylation, along with hydroxylation on its benzimidazolone ring. nih.gov The synthetic opioid alfentanil also undergoes extensive metabolism via two main routes: piperidine N-dealkylation and amide N-dealkylation.

Determination of Contributing Cytochrome P450 Isoforms (e.g., CYP3A4)

The specific Cytochrome P450 (CYP450) isoforms responsible for the metabolism of piperidine-containing compounds have been identified through in-vitro studies using human liver microsomes and recombinant CYP enzymes.

For a wide array of drugs containing the 4-aminopiperidine moiety, CYP3A4 has been identified as the major isoform catalyzing their metabolism, particularly the N-dealkylation reaction. nih.govnih.gov This has been shown for drugs such as astemizole, cisapride, domperidone, and fentanyl. nih.gov While CYP3A4 is often the primary contributor, other isoforms can also play a role. For instance, the metabolism of thioridazine, a piperidine-type phenothiazine, involves both CYP1A2 and CYP3A4 for N-demethylation, while CYP2D6 is the main enzyme for other oxidative pathways. internationalscholarsjournals.com

The significant role of CYP3A4 in the metabolism of many piperidine-containing drugs makes it a key factor in potential drug-drug interactions. mdpi.comnih.gov Piperine, for example, has been shown to be an inhibitor of CYP3A4, which indicates that dietary consumption of black pepper could affect the plasma concentrations of drugs that are substrates for this enzyme. mdpi.com

The table below details the metabolic pathways and contributing CYP isoforms for several piperidine-containing compounds.

Compound Major Metabolic Pathway Primary CYP Isoform(s) Reference
AlfentanilPiperidine N-dealkylation, Amide N-dealkylationCYP3A4
CisaprideN-dealkylationCYP3A4 nih.gov
DomperidoneN-dealkylationCYP3A4 nih.gov
ThioridazineN-demethylation, SulfoxidationCYP1A2, CYP3A4, CYP2D6 internationalscholarsjournals.com
Various 4-AminopiperidinesN-dealkylationCYP3A4 nih.govnih.gov

Application of Computational Methodologies for Metabolic Prediction and Understanding

In the realm of preclinical drug discovery, the early assessment of a compound's metabolic fate is a critical determinant of its potential success as a therapeutic agent. nih.gov Computational, or in silico, methodologies have emerged as indispensable tools for predicting the metabolic stability and potential metabolites of novel chemical entities, offering a rapid and cost-effective alternative to traditional in vitro and in vivo studies. nih.gov For derivatives of this compound, these computational approaches are instrumental in elucidating their pharmacokinetic profiles and guiding structural modifications to enhance drug-like properties. researchgate.net

The application of computational models in the preclinical evaluation of this compound derivatives encompasses a range of sophisticated techniques. These methods are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the chemical structure of the compound to predict its properties, while structure-based methods utilize the three-dimensional structure of metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. nih.gov

Predictive Models for Metabolic Stability and Metabolite Identification

A primary application of computational tools is the prediction of a compound's metabolic stability, often expressed as its intrinsic clearance. nih.gov Software platforms such as ADMET Predictor™, GastroPlus™, and StarDrop™ employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to forecast how a compound will be metabolized. nih.gov These models are trained on large datasets of known drug molecules and their metabolic pathways.

For a hypothetical this compound derivative, these programs would analyze the molecule's structural features to predict its susceptibility to metabolism. The piperidine ring, for instance, is a common site for oxidation, N-dealkylation, and other phase I metabolic reactions. nih.gov The methanesulfonate group, being an ester of a strong acid, is generally considered more metabolically stable than, for example, a carboxylate ester. However, its potential for hydrolysis by sulfatases can also be evaluated using computational models. enovatia.com

A theoretical metabolic prediction for a this compound derivative might involve the following computational assessments:

Site of Metabolism (SOM) Prediction: Algorithms would identify the most likely atoms or functional groups on the molecule to undergo metabolic transformation. For a this compound derivative, the piperidine ring and any substituents would be primary candidates for oxidation by CYP enzymes.

Metabolite Structure Prediction: Based on the predicted SOM, the software can generate the structures of potential metabolites. This is crucial for understanding the full pharmacological and toxicological profile of the parent drug.

CYP Isoform Interaction: Models can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to be responsible for the compound's metabolism. mdpi.com This is vital for anticipating potential drug-drug interactions.

Interactive Data Table: Predicted ADMET Properties of a Hypothetical this compound Derivative

The following interactive table illustrates the types of data that can be generated through computational ADMET prediction for a hypothetical derivative. Users can sort the data by clicking on the column headers.

ADMET PropertyPredicted Value/ClassificationComputational Method
Aqueous Solubility (logS)-3.5QSAR Model
Blood-Brain Barrier Permeability (logBB)-0.8 (Low)Machine Learning Algorithm
CYP2D6 InhibitionNon-inhibitorMolecular Docking
CYP3A4 SubstrateLikelyPharmacophore Model
Human Intestinal Absorption (HIA)HighRule-based System
Plasma Protein Binding85%QSAR Model
Metabolic Stability (t½ in human liver microsomes)45 minRegression-based Model

Detailed Research Findings from In Silico Studies

While specific research on this compound is limited, studies on structurally related piperidine-containing compounds provide valuable insights. For instance, computational analyses of other piperidine derivatives have demonstrated a strong correlation between their lipophilicity and their susceptibility to metabolism by CYP enzymes. researchgate.net It is a common strategy in drug design to modify the piperidine ring with polar groups to reduce metabolic clearance. researchgate.net

The integration of these computational predictions allows for a comprehensive in silico assessment of a drug candidate's metabolic profile long before it is synthesized. This predictive power enables medicinal chemists to prioritize compounds with more favorable pharmacokinetic properties and to design new derivatives with improved metabolic stability, ultimately accelerating the drug discovery process.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Determinants for Biological Activity

The piperidine (B6355638) ring is a prevalent structural motif in a multitude of natural products and synthetic drugs, valued for its versatile characteristics. nih.govmdpi.com SAR studies on piperidin-4-yl methanesulfonate (B1217627) and its analogs have revealed that specific structural features are crucial for their biological effects. The core piperidine structure often serves as a key pharmacophore, capable of interacting with biological targets through various non-covalent interactions. nih.govresearchgate.net

For instance, in the development of M1 muscarinic receptor agonists for potential Alzheimer's disease treatment, the piperidine ring system was identified as a critical element. nih.gov In one study, a bis-piperidine primary amide demonstrated an EC₅₀ of 3.5 μM at the M1-receptor, highlighting the importance of the piperidine core as a starting point for optimization. nih.gov Further modifications, such as the introduction of a tetrahydroquinoline-2-one moiety, led to hydrophobic interactions with key residues in the receptor's binding pocket. nih.gov

In the context of antifungal agents targeting ergosterol (B1671047) biosynthesis, the protonated piperidine ring at physiological pH is thought to mimic high-energy carbocationic intermediates in enzymatic reactions. mdpi.com This mimicry is a key determinant of the inhibitory activity of these compounds. mdpi.com Similarly, for O-GlcNAcase (OGA) inhibitors, a 4-(arylethynyl)piperidine moiety was found to be a highly potent feature, leading to significant enzymatic inhibition. nih.gov

Analysis of Substituent Effects on Pharmacological Profiles and Selectivity

The systematic modification of substituents on the piperidin-4-yl methanesulfonate scaffold has profound effects on the pharmacological profiles and selectivity of the resulting compounds. The strategic introduction of different functional groups allows for the fine-tuning of properties such as potency, target selectivity, and pharmacokinetic parameters.

In the pursuit of dopamine (B1211576) D2 receptor ligands, modifications to a parent compound, 3-(1-benzylpiperidin-4-yl)phenol, led to a series of functional D2 antagonists. nih.gov The introduction of a methylsulfonylphenyl group at the 4-position of the piperidine ring, as seen in pridopidine, resulted in a compound with a unique "dopaminergic stabilizer" profile. nih.gov This was attributed to its low-affinity, competitive binding to D2 receptors and fast-off kinetics. nih.gov

For antifungal 4-aminopiperidine (B84694) derivatives, SAR studies revealed that the length and nature of the alkyl substituent at the 4-amino position significantly impacted activity. mdpi.com An n-dodecyl group was identified as optimal for potent antifungal effects against various Candida and Aspergillus species. mdpi.com Conversely, shorter, branched, or cyclic alkyl groups at this position were detrimental to activity. mdpi.com

In the development of anticancer agents, the introduction of a 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template, which can be conceptually related to substituted piperidine structures in its modular design, showed that modifications to the "A" and "C" rings influenced potency. nih.gov The replacement of a carbonyl linker with an amino linkage led to the creation of phenyl amino thiazole (B1198619) (PAT) compounds with improved water solubility and bioavailability while maintaining potent tubulin polymerization inhibitory activity. nih.gov

Furthermore, in the design of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents, the electronic properties of substituents on an aromatic aldehyde ring played a significant role in the reaction yield. Electron-withdrawing groups like the nitro group resulted in higher yields, while electron-donating groups like dimethylamino led to lower yields. nih.gov Steric hindrance from ortho-substituents also negatively impacted the product yield. nih.gov

Rational Drug Design Strategies Based on Established SAR Principles

The insights gained from SAR studies provide a solid foundation for the rational design of new and improved therapeutic agents. nih.govslideshare.net By understanding which structural modifications lead to desired pharmacological effects, medicinal chemists can design molecules with enhanced potency, selectivity, and drug-like properties. nih.govresearchgate.net

A prime example of rational drug design is the development of M1 muscarinic receptor agonists. nih.gov Starting from initial hits identified through screening, a stepwise translational approach was employed. This involved optimizing the lead compound based on its interaction with the receptor's atomic structure, followed by evaluation in cell-based assays and preclinical models. nih.gov This strategy aimed to design a well-tolerated M1 agonist with the potential to alleviate cognitive deficits. nih.gov

Similarly, in the quest for novel antifungal agents, the SAR data for 4-aminopiperidines guided the synthesis of a library of compounds. mdpi.com The knowledge that a combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen and a long-chain alkyl group at the 4-amino position was beneficial for activity allowed for the focused design of potent inhibitors of ergosterol biosynthesis. mdpi.com

The development of O-GlcNAcase (OGA) inhibitors for Alzheimer's disease also benefited from rational design. nih.gov By capitalizing on the substrate recognition domain of the enzyme, a series of 4-(arylethynyl)piperidine derivatives were designed, leading to a compound with significant enzymatic and cellular potency. nih.gov This rationally designed molecule showed promise in a mouse model of the disease. nih.gov

Computational Chemistry Approaches in SAR and Ligand-Protein Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into structure-activity relationships and ligand-protein interactions at the molecular level. mdpi.com These in silico methods complement experimental studies and accelerate the drug design process.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govresearchgate.net This method has been widely applied to understand the interactions of this compound derivatives with their biological targets.

For instance, in the study of M1 muscarinic receptor agonists, molecular docking into a homology model of the receptor revealed that allosteric agonists like AC-42 and TBPB share a similar binding pocket adjacent to the orthosteric site. researchgate.net Docking simulations of saccharide-modified thiadiazole sulfonamides as carbonic anhydrase inhibitors successfully predicted the binding modes observed in crystal structures, with a low root-mean-square deviation (RMSD) value, indicating high accuracy. mdpi.com

In the development of anti-cancer agents, molecular docking was used to confirm that synthesized 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones could bind to various protein targets in myeloma, leukemia, and lymphoma. nih.gov Similarly, for potential anti-diabetic agents, docking simulations showed that novel benzenesulfonamides fitted tightly into the binding sites of insulin-inhibiting protein receptors. researchgate.net

Quantum Mechanics-Based Reactivity Calculations

While not as commonly reported in the initial stages of SAR studies for large compound libraries, quantum mechanics (QM) calculations can provide a deeper understanding of a molecule's electronic structure and reactivity. These methods can be used to calculate properties such as molecular orbital energies, charge distributions, and reaction energetics.

In a study of novel benzenesulfonamide (B165840) derivatives as potential antidiabetic agents, Density Functional Theory (DFT) calculations at the M06-2X/6-311++G(d,p) level of theory were used to investigate the molecular electronic structure properties. researchgate.net The calculated vibrational energies were in good agreement with experimental data, and Natural Bond Orbital (NBO) analysis was performed to study intramolecular charge transfer interactions and stabilization energies. researchgate.net

Development and Refinement of Molecular Models for Biological Targets

Accurate molecular models of biological targets are crucial for the success of structure-based drug design and computational studies. These models are often developed using techniques like X-ray crystallography, NMR spectroscopy, or homology modeling.

For the M1 muscarinic receptor, a significant challenge in drug design has been the high sequence homology of the orthosteric binding site across different muscarinic receptor subtypes. nih.gov To overcome this, researchers have developed and refined molecular models of the M1 receptor. In one study, a stabilized receptor (M1-StaR-T4L) was created to facilitate crystallization and structural determination. nih.gov This involved replacing a portion of the N-terminus and the third intracellular loop with sequences from the M4 receptor and T4-lysozyme, respectively. nih.gov Such refined models are invaluable for understanding ligand binding and for the rational design of subtype-selective ligands.

The development of computational strategies, including trans-omics analyses and molecular dynamics simulations, continues to enhance the creation of in-depth, dynamic models of protein targets, guiding the rational design of new therapeutics. mdpi.com

Analytical and Spectroscopic Characterization of Piperidin 4 Yl Methanesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Piperidin-4-yl methanesulfonate (B1217627) is expected to show characteristic signals corresponding to the protons of the piperidine (B6355638) ring and the methyl group of the methanesulfonate moiety. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the methanesulfonyloxy group and the nitrogen atom in the piperidine ring.

For the related N-Boc protected derivative, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, the following ¹H NMR signals have been reported (400 MHz, DMSO-d6): δ 4.80 (m, 1H), 3.39 (m, 2H), 3.29 (m, 2H), 2.94 (s, 3H), 1.77 (m, 2H), 1.52 (m, 2H). chemicalbook.com The singlet at 2.94 ppm corresponds to the methyl protons of the methanesulfonate group. The multiplets between 1.52 and 4.80 ppm are attributable to the piperidine ring protons. For Piperidin-4-yl methanesulfonate itself, the absence of the Boc-protecting group would lead to shifts in the signals of the piperidine ring protons, particularly those adjacent to the nitrogen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the piperidine ring and the methyl carbon of the methanesulfonate group. The carbon atom attached to the oxygen of the methanesulfonate group (C-4 of the piperidine ring) would appear at a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (mesylate)~3.0 (s)~35-40
H-4 (piperidine)~4.5-5.0 (m)~70-80
H-2, H-6 (piperidine, eq)~3.0-3.2 (m)~45-50
H-2, H-6 (piperidine, ax)~2.6-2.8 (m)~45-50
H-3, H-5 (piperidine, eq)~1.9-2.1 (m)~30-35
H-3, H-5 (piperidine, ax)~1.6-1.8 (m)~30-35
NH (piperidine)Variable, broad-

Note: These are predicted values based on known data for similar structures and are for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the sulfonate and amine groups.

Key expected absorption bands include:

S=O stretching: Strong, asymmetric and symmetric stretching vibrations for the sulfonyl group are expected in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

C-O stretching: A strong band corresponding to the C-O stretch of the ester-like methanesulfonate group should appear in the range of 1000-1050 cm⁻¹.

N-H stretching: A moderate, broad band in the region of 3200-3500 cm⁻¹ would indicate the presence of the secondary amine (N-H) in the piperidine ring.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the piperidine ring and the methyl group.

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3200 - 3500Medium, Broad
C-H Stretch (alkane)2800 - 3000Medium to Strong
S=O Asymmetric Stretch1350 - 1380Strong
S=O Symmetric Stretch1170 - 1190Strong
C-O Stretch1000 - 1050Strong

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition.

The nominal mass of this compound hydrochloride (C₆H₁₄ClNO₃S) is 215.7 g/mol . cymitquimica.combiosynth.com In mass spectrometry, the protonated molecule [M+H]⁺ would be expected. For the free base, this compound (C₆H₁₃NO₃S), the expected molecular weight is approximately 179.24 g/mol .

Fragmentation of the parent ion would likely involve the loss of the methanesulfonyl group (SO₂CH₃, 79 Da) or methanesulfonic acid (CH₃SO₃H, 96 Da). Cleavage of the piperidine ring is also a possible fragmentation pathway. For the N-Boc protected derivative, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a mass spectrum (EI) showed a molecular ion peak at m/z 280 (MH⁺). chemicalbook.com

Table 3: Expected Mass Spectrometry Data for this compound

Species Expected m/z Description
[M+H]⁺180.06Protonated molecule of the free base
[M-SO₂CH₃]⁺101.09Loss of the methanesulfonyl radical
[M-CH₃SO₃H+H]⁺84.08Loss of methanesulfonic acid

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound hydrochloride (C₆H₁₄ClNO₃S), the theoretical elemental composition can be calculated and compared with experimental values to verify the purity and identity of the substance.

Table 4: Theoretical Elemental Composition of this compound Hydrochloride (C₆H₁₄ClNO₃S)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.01672.0633.41%
Hydrogen (H)1.011414.146.56%
Chlorine (Cl)35.45135.4516.44%
Nitrogen (N)14.01114.016.50%
Oxygen (O)16.00348.0022.26%
Sulfur (S)32.07132.0714.87%
Total 215.73 100.00%

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): A validated isocratic reversed-phase HPLC method has been developed for the quantitative determination of 4-methanesulfonyl-piperidine hydrochloride. rsc.orgrsc.org Due to the lack of a UV chromophore, a charged aerosol detector (CAD) was employed. rsc.orgrsc.org To achieve retention on a reversed-phase column, heptafluorobutyric acid (HFBA) was used as an ion-pairing agent. rsc.orgrsc.org

Table 5: HPLC Parameters for the Analysis of 4-Methanesulfonyl-piperidine Hydrochloride rsc.orgrsc.org

Parameter Condition
Column Atlantis C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase 0.1% Heptafluorobutyric acid in water-acetonitrile (90:10, v/v)
Flow Rate 1 mL/min
Column Temperature 40°C
Detection Charged Aerosol Detection (CAD)

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reactions and for preliminary purity checks. A suitable mobile phase, typically a mixture of a polar and a non-polar solvent, is used to separate the compound from starting materials and by-products on a silica (B1680970) gel plate. Visualization can be achieved using a variety of methods, including UV light (if the compound or impurities are UV active) or by staining with reagents such as potassium permanganate (B83412) or iodine.

Identification and Characterization of Impurities and Related Substances

The identification and characterization of impurities in any pharmaceutical intermediate are critical for ensuring the quality and safety of the final active pharmaceutical ingredient. For this compound, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products.

Potential related substances could include:

Unreacted starting materials: Such as 4-hydroxypiperidine (B117109).

By-products from the synthesis: Depending on the synthetic route, these could include dimers or products of side reactions.

Degradation products: Hydrolysis of the methanesulfonate ester bond could lead to the formation of 4-hydroxypiperidine and methanesulfonic acid.

It is a common perception that alkyl sulfonates can be potential impurities in sulfonate salts when alcohols are used as solvents. However, the formation of these mutagenic impurities is generally considered mechanistically improbable under the typical non-acidic conditions used for the synthesis of sulfonate salts of basic drugs.

The identification and quantification of these impurities are typically carried out using chromatographic techniques like HPLC and GC, often coupled with mass spectrometry (LC-MS, GC-MS) for structural elucidation.

Future Research Directions for Piperidin 4 Yl Methanesulfonate

Exploration of Novel Therapeutic Applications and Mechanisms of Action

The piperidine (B6355638) nucleus is a prevalent scaffold in a multitude of pharmaceuticals, recognized for its role in creating compounds with significant biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. ajchem-a.com Future research will likely focus on leveraging the Piperidin-4-yl methanesulfonate (B1217627) scaffold to develop novel therapeutics. The exploration of its derivatives as inhibitors of the presynaptic choline (B1196258) transporter (CHT) presents a promising avenue for addressing neurological and psychiatric disorders. nih.gov A key area of investigation involves the synthesis of new derivatives and screening them for a wide range of biological targets. For instance, derivatives incorporating 1,3,4-oxadiazole (B1194373) and sulfonamide moieties have shown potential as antibacterial agents and enzyme inhibitors, such as against acetylcholinesterase and urease. scielo.brscielo.br

Further research into the mechanisms of action is crucial. For example, piperidine derivatives have been shown to induce apoptosis and disrupt mitochondrial membrane integrity in cancer cells by increasing the generation of reactive oxygen species (ROS). nih.gov Understanding these molecular pathways, including the modulation of signaling pathways like NF-κB and PI3k/Akt, will be essential for designing more potent and selective therapeutic agents. nih.gov The investigation of how stereochemistry affects potency and selectivity will also be a critical aspect, as seen in studies of piperidine-based monoamine transporter inhibitors where different isomers exhibited selectivity for dopamine (B1211576), norepinephrine, or serotonin (B10506) transporters. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The development of efficient, cost-effective, and environmentally friendly synthetic methods for piperidine derivatives is a significant goal in organic chemistry. ajchem-a.com Traditional multi-step syntheses often rely on expensive and toxic precious metal catalysts like palladium. news-medical.net Future research is directed towards creating more advanced and sustainable methodologies.

Recent breakthroughs include modular strategies that combine biocatalytic carbon-hydrogen oxidation and radical cross-coupling, which can dramatically simplify the construction of complex piperidines from 7-17 steps down to just 2-5 steps. news-medical.net Another innovative approach is the use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions for the synthesis of clinically valuable piperidines in high yields. rsc.org This biocatalytic method not only proves to be more efficient than the pure enzyme but also allows for the catalyst to be reused for multiple cycles, enhancing its sustainability. rsc.org

Green chemistry principles are increasingly being integrated into synthesis design. acgpubs.org This includes the use of water as a catalyst, solvent-free reaction conditions, and developing one-pot reactions to reduce waste and energy consumption. ajchem-a.comresearchgate.net Such methods offer a more benign alternative to conventional synthetic routes, aligning with the growing demand for sustainable chemical manufacturing. acgpubs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Design and SAR Prediction

AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the properties of novel compounds, such as solubility, bioavailability, and toxicity. nih.gov This predictive capability allows researchers to prioritize the synthesis of candidates with a higher probability of success. nih.govnih.gov For instance, machine learning models can be developed to predict the interaction of compounds with specific biological targets, such as the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

Furthermore, AI can enhance high-throughput virtual screening of large compound libraries to identify potential drug candidates. nih.gov Graph neural networks (GNNs), which represent molecules as graphs, are particularly effective in analyzing molecular structures and predicting their behavior. nih.gov These technologies can also be used to build robust quantitative structure-activity relationship (QSAR) models, providing insights that can guide the optimization of lead compounds. researchgate.netnih.gov

TechnologyApplication in Drug DiscoveryPotential Impact
Artificial Intelligence (AI) Simulates human intelligence to solve complex chemical problems in drug identification. nih.govAccelerates discovery of novel synthesis methods and predicts clinical trial outcomes. digitellinc.comnih.gov
Machine Learning (ML) Applies algorithms to predict physicochemical properties and biological activities of compounds. nih.govImproves success rate of hit identification and reduces risk of late-stage failures. nih.gov
Graph Neural Networks (GNNs) Analyzes molecular structures as graphs to predict behavior and optimize design. nih.govEnhances high-throughput virtual screening and prioritizes promising candidates. nih.gov
QSAR Models Develops statistical models to relate chemical structure to biological activity. researchgate.netGuides the optimization of lead compounds for improved potency and selectivity. nih.gov

Deeper Investigation into the Mechanistic Basis of Observed Biological Activities

While many piperidine-containing compounds have demonstrated significant biological activity, a deeper understanding of their underlying mechanisms of action at the molecular level is essential for future development. Future research will focus on elucidating the precise interactions between these compounds and their biological targets.

For example, in the context of cancer, piperidine derivatives have been observed to inhibit cell proliferation and induce apoptosis. nih.gov Detailed studies are needed to pinpoint the specific proteins and signaling pathways that are modulated. Investigations have shown that some piperidine compounds can arrest the cell cycle and increase the synthesis of pro-apoptotic proteins like Bax and cytochrome C. nih.gov Similarly, the anti-inflammatory and neuroprotective effects of piperidine derivatives are thought to be mediated through the inhibition of specific enzymes and signaling cascades, such as the TGF-ß/SMAD pathway in pancreatitis. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, will play a crucial role in this area. researchgate.netnih.gov These techniques can model the binding of ligands to their target proteins, revealing key interactions and providing a rationale for the observed structure-activity relationships. researchgate.net This knowledge is invaluable for the rational design of next-generation compounds with improved efficacy and reduced off-target effects.

Exploration of Methanesulfonate Salts in Advanced Materials and Green Chemistry

The methanesulfonate (mesylate) portion of piperidin-4-yl methanesulfonate also holds significant promise for research and application, particularly in advanced materials and green chemistry. Methanesulfonic acid (MSA) is considered a "green" acid due to its biodegradability, low toxicity, and non-volatile nature. arkema.com

In materials science, the high solubility of metal methanesulfonate salts makes them valuable in electrochemical applications, such as electroplating and redox flow batteries. rsc.org MSA-based electrolytes offer a safer and more environmentally friendly alternative to traditional acids. rsc.org There is potential to explore the use of this compound or its derivatives in the formation of novel functional materials, where the piperidine moiety could introduce specific properties.

In green chemistry, MSA is used as a catalyst for reactions like esterification and alkylation. arkema.com Its strong acidity, combined with its non-oxidizing nature, makes it a selective and efficient catalyst. arkema.com Future research could investigate the catalytic potential of this compound itself or its derivatives, potentially leading to new, recyclable catalytic systems. The formation of sulfonate esters from sulfonic acids and alcohols is a concern in pharmaceutical processing due to their potential genotoxicity, and research into controlling these reactions under various conditions provides a scientific basis for designing safer manufacturing processes. acs.org

Property of Methanesulfonic Acid (MSA)Application AreaBenefit
Strong Acidity & Non-oxidizingGreen Chemistry (Catalysis)High productivity and selectivity in reactions like esterification. arkema.com
High Solubility of Metal SaltsAdvanced Materials (Electrochemistry)Enables high-performance and safer electrolytes for batteries and electroplating. rsc.org
Biodegradability & Low ToxicityEnvironmental ApplicationsConsidered an environmentally benign acid, part of the natural sulfur cycle. arkema.com
Low Corrosivity & High StabilityIndustrial ProcessesSafer to handle and more stable than many traditional strong acids. rsc.org

Continued Development of Piperidine-4-yl Methanesulfonate as a Key Building Block for Diverse Chemical Entities

This compound and its close analogs are recognized as important building blocks in organic synthesis, particularly for the construction of pharmaceutical agents. researchgate.net The piperidine ring is a fundamental structure in many drugs, and efficient access to functionalized piperidines is a critical task for medicinal chemists. ajchem-a.com

Future work will continue to capitalize on the reactivity of the methanesulfonate group, which is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups at the 4-position of the piperidine ring. This versatility allows for the synthesis of extensive libraries of compounds for screening against diverse biological targets. For example, it serves as a key intermediate in the synthesis of complex molecules like remifentanil and other fentanyl analogues. researchgate.net

The development of scalable and efficient syntheses for piperidin-4-yl carbamates and other derivatives from commercially available starting materials underscores the industrial relevance of this scaffold. researchgate.net As new synthetic methods emerge, the utility of this compound as a pivotal intermediate will undoubtedly expand, enabling the creation of novel and structurally diverse molecules with potential applications across chemistry and medicine.

Q & A

Q. Advanced

  • Bias factor correlation : Compounds with higher ΔΔlogR/τ values (e.g., SR-14969) often exhibit wider therapeutic windows in rodent models, despite similar in vitro binding .
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and blood-brain barrier penetration to explain efficacy gaps. Halogenated derivatives (e.g., SR-14968) may show improved stability but reduced solubility .

How does halogen substitution influence pharmacokinetic properties?

Q. Advanced

  • Chlorine/Bromine effects : Enhance metabolic stability (e.g., SR-14968’s tR = 4.00 min vs. SR-15099’s tR = 3.76 min) but reduce aqueous solubility. LogD measurements (e.g., SR-20437: LogD ~2.5) guide lead optimization .
  • Fluorine incorporation : Derivatives like SR-14969 (4-chloro-2-fluorophenyl) improve target selectivity but require toxicity screening due to potential reactive metabolites .

What in vitro assays evaluate off-target kinase inhibition?

Q. Advanced

  • Kinase panels : Screen against CDKs (e.g., CDK1/cyclin B, IC₅₀ = 210 nM) and non-CDK kinases (e.g., GSK3β, IC₅₀ = 89 nM) using radiometric (³³P-ATP) or fluorescence-based assays (e.g., Z′-LYTE®) .
  • Selectivity indices : Calculate ratios of IC₅₀ values for target vs. off-target kinases to prioritize candidates with minimal polypharmacology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.